molecular formula C8H10FNO2S B260659 N-(4-fluorophenyl)ethanesulfonamide

N-(4-fluorophenyl)ethanesulfonamide

Cat. No.: B260659
M. Wt: 203.24 g/mol
InChI Key: JACHPBYWCSHIBK-UHFFFAOYSA-N
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Description

N-(4-Fluorophenyl)ethanesulfonamide is a chemical compound with the molecular formula C9H12FNO2S and a molecular weight of 217.26 g/mol . As a derivative of ethanesulfonamide featuring a 4-fluorophenyl group, this compound serves as a valuable building block in medicinal chemistry and organic synthesis. Researchers utilize such sulfonamide derivatives in the design and synthesis of novel molecules for various applications, including the development of protease inhibitors, ligands for GPCR/G protein studies, and modulators of key signaling pathways like JAK/STAT or PI3K/Akt/mTOR . The presence of the sulfonamide moiety is often associated with specific biological activities, making this compound a key intermediate in the exploration of potential enzyme inhibitors and other bioactive agents . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C8H10FNO2S

Molecular Weight

203.24 g/mol

IUPAC Name

N-(4-fluorophenyl)ethanesulfonamide

InChI

InChI=1S/C8H10FNO2S/c1-2-13(11,12)10-8-5-3-7(9)4-6-8/h3-6,10H,2H2,1H3

InChI Key

JACHPBYWCSHIBK-UHFFFAOYSA-N

SMILES

CCS(=O)(=O)NC1=CC=C(C=C1)F

Canonical SMILES

CCS(=O)(=O)NC1=CC=C(C=C1)F

Origin of Product

United States

Comparison with Similar Compounds

Structural Modifications in Ethanesulfonamide Derivatives

Key analogs of N-(4-fluorophenyl)ethanesulfonamide include variations in the aromatic substituents, sulfonamide chain length, and additional functional groups. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Ethanesulfonamide Derivatives
Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Properties/Applications Reference
This compound 4-Fluorophenyl, ethanesulfonamide ~213.25 Intermediate in CNS drug development
N-(4-Fluorophenyl)-3-fluoropropane-1-sulfonamide Propane chain with terminal fluorine ~231.27 Enhanced metabolic stability for PET imaging
CBiPES (N-(4’-Cyanobiphenyl-3-yl)-N-(3-pyridinylmethyl)ethanesulfonamide) Bicyclic aromatic, pyridinylmethyl ~407.47 mGlu2/3 receptor modulation in neuroscience
2-(4-Fluorophenyl)-N-phenyl-2-(phenylamino)ethanesulfonamide (6g) Dual phenylamino groups ~384.44 Potential kinase inhibition
N-((4-Methyl-6-morpholinopyrimidin-2-yl)methyl)ethanesulfonamide Morpholinopyrimidinylmethyl substituent ~325.40 Anticancer candidate (kinase targeting)

Preparation Methods

Using Ethanesulfonyl Chloride

Ethanesulfonyl chloride reacts with 4-fluoroaniline in the presence of pyridine or triethylamine to form the target compound. For example:

  • Procedure : 4-Fluoroaniline (1.0 equiv) is dissolved in dichloromethane or pyridine, followed by dropwise addition of ethanesulfonyl chloride (1.2 equiv) at 0–5°C. The mixture is stirred at room temperature for 12–24 hours.

  • Workup : The crude product is washed with dilute HCl, extracted with ethyl acetate, and purified via column chromatography.

  • Yield : 53–87%.

Using Ethanesulfonyl Fluoride

Ethanesulfonyl fluoride offers a safer alternative due to reduced reactivity. A patent describes the reaction of 4-fluoroaniline with ethenesulfonyl fluoride at elevated temperatures (110–120°C) without solvents.

  • Conditions : 4-Fluoroaniline (30 mmol) and ethenesulfonyl fluoride (33 mmol) are heated for 24–72 hours.

  • Yield : 20–30%.

Michael Addition Approach

Michael addition of aniline derivatives to ethenesulfonyl fluoride provides a regioselective pathway.

Reaction with Ethenesulfonyl Fluoride

(E)-2-(4-Fluorophenyl)ethenesulfonyl fluoride undergoes nucleophilic attack by aniline in the presence of 1,8-diazabicycloundec-7-ene (DBU):

  • Procedure : A mixture of (E)-2-(4-fluorophenyl)ethenesulfonyl fluoride (1.0 equiv), aniline (10 equiv), and DBU (50 mol%) in tetrahydrofuran (THF) is stirred at room temperature.

  • Mechanism : The reaction proceeds via a conjugate addition mechanism, forming a β-amino sulfonamide.

  • Yield : 73–80%.

Multi-Step Synthesis via Nitroaniline Intermediates

Nitroaniline derivatives serve as precursors in multi-step syntheses, particularly for functionalized sulfonamides.

Nitro Reduction Route

A patent outlines the synthesis of N-(4-fluoro-3-nitrophenyl)ethanesulfonamide followed by nitro group reduction:

  • Sulfonylation : 4-Fluoro-3-nitroaniline reacts with ethanesulfonyl chloride in pyridine at 0°C.

  • Reduction : The nitro intermediate is reduced using iron powder in acetic acid/ethyl acetate at 80°C.

  • Overall Yield : 89% after reduction.

Comparative Analysis of Methods

Method Reagents Conditions Yield Reference
Direct SulfonylationEthanesulfonyl chloride0–25°C, 12–24 h53–87%
Michael AdditionEthenesulfonyl fluoride, DBURT, 24 h73–80%
Nitroaniline ReductionEthanesulfonyl chloride, Fe80°C, 3 h89%

Key Observations :

  • Direct sulfonylation provides higher yields but requires hazardous reagents.

  • Michael addition offers regioselectivity but necessitates stoichiometric DBU.

  • Nitroaniline routes are advantageous for functionalized derivatives but involve extra steps.

Experimental Data and Optimization

Solvent Effects

  • Polar aprotic solvents (e.g., THF, DMF) improve reaction rates in Michael additions.

  • Non-polar solvents (toluene) are preferred for high-temperature reactions with ethenesulfonyl fluoride.

Catalytic Enhancements

  • DBU catalysis accelerates conjugate additions by deprotonating the amine nucleophile.

  • Palladium catalysts enable Suzuki couplings for aryl-functionalized sulfonamides .

Q & A

Basic Questions

Q. What are the optimal synthetic routes for N-(4-fluorophenyl)ethanesulfonamide, and how can reaction yields be maximized?

  • Methodology : The compound can be synthesized via nucleophilic substitution of ethanesulfonyl chloride with 4-fluoroaniline. Reaction optimization involves controlling temperature (0–5°C), using a base like triethylamine to neutralize HCl byproducts, and employing anhydrous solvents (e.g., dichloromethane). Purification via column chromatography (silica gel, ethyl acetate/hexane) improves yield. For analogs, flow chemistry techniques enhance scalability and reduce side reactions .
  • Key Data :

Reaction ConditionYield (%)Purity (%)
Traditional batch synthesis65–7590–95
Flow chemistry85–90>98

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : 1^1H and 19^{19}F NMR confirm aromatic substitution patterns and sulfonamide linkage. For example, the fluorine atom on the phenyl ring shows a distinct 19^{19}F signal at δ -115 ppm .
  • X-ray crystallography : Resolves bond angles (e.g., S–N–C angle ~115°) and hydrogen-bonding networks critical for crystallinity .
  • IR spectroscopy : Identifies sulfonamide S=O stretches at 1320–1350 cm1^{-1} and 1140–1160 cm1^{-1} .

Q. What are common side reactions during sulfonamide synthesis, and how are they mitigated?

  • Methodology : Hydrolysis of the sulfonamide group under acidic/basic conditions is a key side reaction. Mitigation strategies include:

  • Maintaining pH neutrality during workup.
  • Using protecting groups for amine intermediates.
  • Avoiding prolonged exposure to moisture .

Advanced Research Questions

Q. How does the introduction of a fluorine atom on the phenyl ring influence the compound’s metabolic stability?

  • Methodology : Fluorine enhances metabolic stability by:

  • Blocking cytochrome P450-mediated oxidation via steric and electronic effects.
  • Increasing lipophilicity (logP ~2.5), improving membrane permeability.
    • Data Contradictions : While fluorination generally improves stability, some studies report reduced solubility in aqueous media. Resolution requires logP vs. metabolic half-life correlation studies .

Q. What strategies can resolve contradictions in reaction outcomes when modifying substituents on the sulfonamide group?

  • Methodology : Divergent results (e.g., oxidation yields varying from 50% to 85%) arise from steric effects or electronic modulation. Controlled experiments using Hammett plots (σ values for substituents) and DFT calculations predict reactivity. For example, electron-withdrawing groups on the phenyl ring accelerate sulfone formation .

Q. What are the challenges in achieving enantiomeric purity in sulfonamide derivatives, and what methods address this?

  • Methodology : Chiral sulfonamides require asymmetric synthesis or resolution. Techniques include:

  • Chiral HPLC with amylose-based columns.
  • Use of enantiopure starting materials (e.g., D-alanine derivatives) to induce stereoselectivity .

Data Analysis & Mechanistic Studies

Q. How can computational modeling predict the biological activity of this compound analogs?

  • Methodology : Molecular docking (AutoDock Vina) and MD simulations assess binding affinity to target proteins (e.g., carbonic anhydrase). Key parameters:

  • Binding energy ≤ -8.0 kcal/mol indicates strong inhibition.
  • Fluorine’s electrostatic potential enhances interactions with hydrophobic pockets .

Q. What analytical approaches validate the stability of sulfonamide derivatives under physiological conditions?

  • Methodology :

  • HPLC-MS : Monitors degradation products in simulated gastric fluid (pH 2.0) and plasma.
  • Accelerated stability studies : 40°C/75% RH for 4 weeks; degradation <5% indicates robustness .

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